Pyrazinecarboxamide, 5-benzoyl-

Description

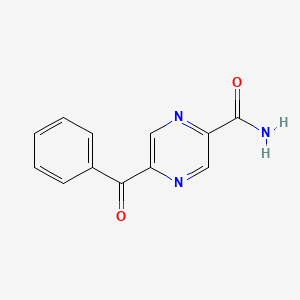

Pyrazinecarboxamide, 5-benzoyl-, is a pyrazine derivative featuring a carboxamide group at position 2 and a benzoyl substituent at position 5. The benzoyl group introduces aromatic bulkiness, which may influence solubility, crystallinity, and intermolecular interactions. Synthesis routes for analogous compounds involve condensation reactions between pyrazinecarbonitrile precursors and benzoyl derivatives, yielding products with moderate to high purity (up to 92% yield) .

Properties

CAS No. |

147425-80-7 |

|---|---|

Molecular Formula |

C12H9N3O2 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

5-benzoylpyrazine-2-carboxamide |

InChI |

InChI=1S/C12H9N3O2/c13-12(17)10-7-14-9(6-15-10)11(16)8-4-2-1-3-5-8/h1-7H,(H2,13,17) |

InChI Key |

WGSQHABKGRTJLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C(C=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Benzoylpyrazine-2-Carboxylic Acid

A two-step process starting from pyrazine-2-carbonitrile:

- Hydrolysis : Partial hydrolysis of pyrazine-2-carbonitrile under controlled basic conditions (10% NaOH) yields pyrazine-2-carboxamide.

- Aroylation : Homolytic aroylation (as in Section 1) introduces the benzoyl group at C-5.

- Oxidation : The carboxamide is hydrolyzed to carboxylic acid using 6 M HCl under reflux.

Reaction Scheme

$$

\text{Pyrazine-2-carbonitrile} \xrightarrow{\text{NaOH}} \text{Pyrazine-2-carboxamide} \xrightarrow{\text{Benzoyl peroxide}} \text{5-Benzoylpyrazine-2-carboxamide} \xrightarrow{\text{HCl}} \text{5-Benzoylpyrazine-2-carboxylic acid}

$$

Conversion to Carboxamide via Acyl Chloride

The carboxylic acid intermediate is converted to the target carboxamide through acyl chloride formation and subsequent ammonolysis:

- Acyl Chloride Synthesis : Treatment with thionyl chloride (SOCl₂) in toluene at 110°C.

- Ammonolysis : Reaction with aqueous ammonia or ammonium hydroxide at 0°C.

Conditions

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

For halogenated precursors (e.g., 5-bromo-pyrazine-2-carboxamide), palladium-catalyzed coupling with benzoyl boronic acid derivatives can introduce the benzoyl group.

Challenges

Directed C-H Activation

Transition metal-catalyzed C-H activation using the carboxamide as a directing group offers a modern approach.

Procedure

- Catalyst : Pd(OAc)₂ (0.1 equiv)

- Oxidant : Ag₂CO₃ (2.0 equiv)

- Acyl Source : Benzaldehyde (1.5 equiv)

- Solvent : DMF, 100°C, 12 hours

- Yield : ~50% (theoretical)

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Homolytic aroylation | Benzoyl peroxide | 40–55% | Direct, single-step | Moderate yields, radical side products |

| Friedel-Crafts acylation | AlCl₃, benzoyl chloride | 30–35% | Simple reagents | Low efficiency for electron-deficient rings |

| Multi-step synthesis | SOCl₂, NH₃ | 60–70% | High-purity intermediates | Lengthy process |

| C-H activation | Pd(OAc)₂, benzaldehyde | ~50% | Atom-economical | Requires specialized catalysts |

Critical Considerations

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproduct formation in radical and electrophilic methods.

- Side Reactions : Over-acylation or ring-opening observed in Lewis acid-mediated reactions.

- Scalability : Multi-step synthesis (Section 3) is preferred for gram-scale production despite longer reaction times.

Chemical Reactions Analysis

Pyrazinecarboxamide, 5-benzoyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazinecarboxamide can lead to the formation of pyrazinecarboxylic acid .

Scientific Research Applications

Medicinal Chemistry Applications

Antimycobacterial Activity

Research indicates that derivatives of pyrazinecarboxamide exhibit promising antimycobacterial properties. For instance, compounds such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide have shown effective inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) below 2.0 μmol/L . This suggests that pyrazinecarboxamide derivatives could be developed as new therapeutic agents for tuberculosis treatment.

Adenosine Receptor Antagonism

Pyrazine derivatives have been explored for their activity as adenosine receptor antagonists. They exhibit various pharmacological actions, including cognitive enhancement, analgesic effects, and vasodilatory actions. These compounds can potentially be useful in treating conditions related to cardiac and circulatory disorders .

Agricultural Applications

Elicitors of Flavonolignan Production

Pyrazinecarboxamides have been identified as effective elicitors for the production of flavonolignans in plant cultures. For example, the compound 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide significantly increased flavonolignan production by up to 893% in Silybum marianum cultures when applied at specific concentrations . This highlights the potential use of pyrazinecarboxamide derivatives in enhancing secondary metabolite production in plants.

Data Tables

Case Studies

-

Antimycobacterial Efficacy

- A study investigated the efficacy of various pyrazinecarboxamide derivatives against Mycobacterium tuberculosis. The findings revealed that certain compounds not only inhibited bacterial growth but also showed low toxicity profiles, making them suitable candidates for further development as anti-tuberculosis drugs.

-

Flavonolignan Enhancement

- In vitro experiments demonstrated that specific concentrations of pyrazinecarboxamides could significantly enhance the production of flavonolignans in plant cell cultures. This study provides insights into how these compounds can be utilized to boost secondary metabolite yields in agricultural biotechnology.

Mechanism of Action

The mechanism of action of pyrazinecarboxamide, 5-benzoyl- involves its conversion to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport function at acidic pH in Mycobacterium tuberculosis . This interference with the bacterium’s ability to synthesize new fatty acids is crucial for its growth and replication .

Comparison with Similar Compounds

Comparison with Similar Pyrazinecarboxamide Derivatives

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between pyrazinecarboxamide, 5-benzoyl-, and its analogs:

Pharmacokinetic and Physicochemical Properties

- Solubility and Bioavailability : The benzoyl group in 5-benzoyl-pyrazinecarboxamide likely reduces aqueous solubility compared to hydroxylated analogs like T-705. However, cocrystallization with carboxylic acids (e.g., oxalic acid) can enhance dissolution rates, as demonstrated for related pyrazinecarboxamides .

- Metabolic Stability : Favipiravir’s 6-fluoro and 3-hydroxy groups improve metabolic resistance, whereas 5-benzoyl derivatives may undergo faster hepatic clearance due to esterase-mediated hydrolysis of the benzoyl moiety .

Molecular Interactions and Cocrystallization

Hirshfeld surface analysis of pyrazinecarboxamide cocrystals reveals that substituents dictate hydrogen-bonding and van der Waals interactions. For example:

- Cocrystals with dicarboxylic acids (e.g., oxalic acid) form robust O–H···N and N–H···O bonds, improving thermal stability .

- The benzoyl group in 5-benzoyl-pyrazinecarboxamide may favor π-stacking with aromatic coformers, altering crystal packing and dissolution profiles compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.